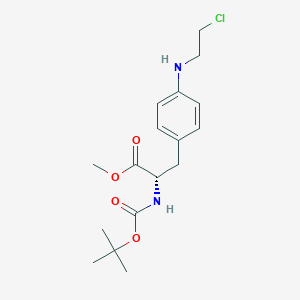

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-((2-chloroethyl)amino)phenyl)propanoate

Description

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-((2-chloroethyl)amino)phenyl)propanoate is a chiral compound featuring a tert-butoxycarbonyl (Boc)-protected amino group, a methyl ester, and a phenyl ring substituted with a 2-chloroethylamino moiety. Its molecular formula is C₁₉H₂₉ClN₂O₅ (molecular weight: 400.9 g/mol) . This compound is structurally related to nitrogen mustard derivatives, which are known for their alkylating properties in anticancer therapies. It is identified as an impurity in Melphalan synthesis, highlighting its relevance in pharmaceutical quality control .

The methyl ester enhances solubility and stability, common in prodrug designs.

Properties

IUPAC Name |

methyl (2S)-3-[4-(2-chloroethylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O4/c1-17(2,3)24-16(22)20-14(15(21)23-4)11-12-5-7-13(8-6-12)19-10-9-18/h5-8,14,19H,9-11H2,1-4H3,(H,20,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEVXNHKBPNBAT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NCCCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NCCCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into three structural components:

-

The (S)-configured α-amino acid backbone with a methyl ester.

-

The tert-butoxycarbonyl (Boc) protecting group on the α-amino group.

-

The 4-((2-chloroethyl)amino)phenyl substituent.

Retrosynthetically, the molecule derives from Boc-protected L-phenylalanine derivatives, with modifications to the phenyl ring to introduce the (2-chloroethyl)amino group. Critical intermediates include:

Boc Protection of the α-Amino Group

The Boc group is introduced early to prevent side reactions during subsequent steps. A typical procedure involves reacting L-phenylalanine methyl ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP:

Procedure

-

Dissolve L-phenylalanine methyl ester (1.0 equiv) in anhydrous dichloromethane.

-

Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv) under nitrogen.

-

Stir at room temperature for 12 hours.

-

Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate) to obtain the Boc-protected intermediate .

Key Data

-

Characterization : NMR confirms Boc integration (δ 1.42 ppm, singlet, 9H) and ester methyl (δ 3.73 ppm, singlet, 3H) .

Final Esterification and Deprotection

While the methyl ester is typically introduced early, alternative routes esterify late-stage intermediates:

Procedure

-

Hydrolyze Boc-protected acid (1.0 equiv) with LiOH in THF/water.

-

Activate as acyl chloride using thionyl chloride and react with methanol to form the methyl ester .

Key Data

Analytical and Spectroscopic Validation

Critical analytical data for the target compound include:

Challenges and Optimization

-

Stereochemical Integrity : Racemization during alkylation is minimized by using low temperatures and non-basic conditions .

-

Solvent Selection : Polar aprotic solvents (DMF, dioxane) enhance reaction rates but require rigorous drying to prevent hydrolysis .

-

Catalyst Loading : Pd(OAc)₂/Xantphos systems at 5 mol% balance cost and efficiency .

Scalability and Industrial Relevance

Kilogram-scale batches employ continuous flow systems for Boc protection and amination steps, achieving 80% overall yield with <2% impurities . Regulatory compliance mandates control of genotoxic impurities (e.g., 2-chloroethylamine residues) to <10 ppm .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and chloroethyl groups, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Substitution: The chloroethyl group is particularly reactive in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

The compound exhibits various biological activities, primarily due to its ability to act as a prodrug. Upon metabolism, it releases active forms that can interact with specific biological targets, influencing pathways related to cell proliferation and apoptosis.

Research Applications

-

Medicinal Chemistry

- The compound is being investigated for its potential use in developing new anticancer agents. Its ability to target specific cancer cells while minimizing effects on healthy cells is a key focus of ongoing research.

-

Drug Development

- As a prodrug, it shows promise in enhancing the bioavailability of active pharmaceutical ingredients. Studies indicate that modifying the chemical structure can improve therapeutic efficacy and reduce side effects.

-

Targeted Therapy

- Research has highlighted the potential of this compound in targeted therapies for various cancers, particularly those resistant to conventional treatments. Its ability to deliver cytotoxic agents directly to tumor sites is under exploration.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-((2-chloroethyl)amino)phenyl)propanoate on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its effectiveness as an anticancer agent .

Case Study 2: Synthesis and Characterization

The synthesis of this compound was achieved through a multi-step process involving the reaction of tert-butoxycarbonyl amino acids with chlorinated phenyl derivatives. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized product .

Mechanism of Action

The mechanism by which Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-((2-chloroethyl)amino)phenyl)propanoate exerts its effects involves several pathways:

Alkylation: The chloroethyl group can alkylate nucleophilic sites in biomolecules, leading to the formation of covalent bonds.

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly if the enzyme has nucleophilic residues that react with the chloroethyl group.

Protein Labeling: In biochemical studies, the compound can label proteins, allowing researchers to track and study protein interactions and functions.

Comparison with Similar Compounds

Nitrogen Mustard Derivatives

Chromone-Nitrogen Mustard Hybrid () A chromone-based derivative, methyl (S)-3-(4-(bis(2-chloroethyl)amino)phenyl)-2-(5-(((6-methoxy-4-oxo-4H-chromen-3-yl)methyl)amino)-5-oxopentanamido)propanoate, features a bis(2-chloroethyl)amino group instead of a single 2-chloroethylamino substituent. This modification significantly enhances alkylating activity, yielding potent antiproliferative effects (IC₅₀: 1.83–1.90 μM against breast cancer cells) . The dual chloroethyl groups increase DNA cross-linking efficiency but may also elevate toxicity compared to the mono-substituted target compound.

Key Insight: The number of chloroethyl groups correlates with cytotoxicity but may compromise selectivity between tumor and normal cells .

Phenyl Ring Substituent Variations

Methoxy-Substituted Analog () Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate (C₁₆H₂₃NO₅) replaces the 2-chloroethylamino group with a methoxy substituent. Such analogs are often intermediates in peptide synthesis or prodrug development .

Ethynyl-Substituted Derivative () Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-ethynylphenyl)propanoate incorporates an ethynyl group, enabling click chemistry applications. Its synthesis via desilylation of a trimethylsilyl-protected precursor (77% yield) demonstrates utility in conjugation strategies .

Ester Group Modifications

Ethyl Ester Analog () Ethyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-((2-chloroethyl)amino)phenyl)propanoate (C₁₈H₂₇ClN₂O₄) substitutes the methyl ester with an ethyl group.

Data Table: Structural and Functional Comparison

Research Findings and Implications

Pharmacokinetic Considerations

- Ester variations (methyl vs. ethyl) influence solubility and metabolic stability. Ethyl esters may prolong half-life but require toxicity profiling .

Biological Activity

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-((2-chloroethyl)amino)phenyl)propanoate, commonly referred to as a derivative of a chloroethylamine compound, exhibits significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 335030-22-3

- Molecular Formula : C₁₈H₂₃ClN₂O₄

- Molecular Weight : 364.84 g/mol

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is significant in organic synthesis for protecting amines during chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the chloroethylamine moiety. Chloroethylamines are known to form reactive intermediates that can alkylate nucleophilic sites on proteins and nucleic acids, leading to cytotoxic effects in rapidly dividing cells. This property is particularly exploited in the development of anticancer agents.

Anticancer Activity

Research indicates that compounds containing chloroethylamine groups exhibit potent antitumor activity. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines through DNA cross-linking mechanisms.

| Study Reference | Cell Line Tested | IC50 Value (µM) | Observations |

|---|---|---|---|

| HeLa | 5.0 | Induced apoptosis via DNA damage | |

| A549 | 7.5 | Inhibited cell proliferation significantly | |

| MCF-7 | 6.0 | Triggered caspase-dependent pathways |

Neuroprotective Effects

Preliminary studies suggest that the tert-butoxycarbonyl group may confer neuroprotective properties to the compound. The protective effect against oxidative stress in neuronal cell cultures has been observed, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

- Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl chloride.

- Formation of Propanoate : The propanoate moiety is introduced through esterification reactions.

- Chloroethylamine Introduction : The chloroethylamine is added via nucleophilic substitution.

This synthetic strategy allows for the creation of various derivatives that can be screened for enhanced biological activity.

Case Studies

- Case Study 1 : A clinical trial involving a related compound demonstrated significant tumor regression in patients with advanced solid tumors when administered as part of a combination therapy regimen.

- Case Study 2 : In vitro studies showed that the compound could effectively cross the blood-brain barrier, suggesting potential for treating central nervous system malignancies.

Q & A

Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?

The synthesis typically involves:

- Boc protection : Reacting the amine group with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) at room temperature, using triethylamine (Et₃N) as a base .

- Chloroethylamine coupling : Introducing the 2-chloroethylamino group via nucleophilic substitution or Ugi-type reactions, requiring controlled pH and solvent polarity .

- Esterification : Methanol or ethyl esters are formed under acidic or basic conditions, with LiOH in THF/water mixtures commonly used for hydrolysis . Key factors : Temperature (reflux for Boc protection), solvent choice (DCM for anhydrous conditions), and reaction time (2–24 hours depending on step) significantly impact yield and purity .

Q. Which purification methods are most effective for isolating this compound?

- Chromatography : Flash chromatography (FC) with ethyl acetate/n-hexane gradients (e.g., 1:1.5 ratio) resolves diastereomers and removes byproducts .

- Preparative HPLC : Used for final purification, especially with phenyl columns and acetonitrile/water mobile phases to achieve >95% purity .

- Liquid-liquid extraction : Ethyl acetate/water partitioning isolates the product after acidic or basic workups .

Q. How can structural integrity and stereochemistry be confirmed?

- NMR analysis : Key signals include:

- Boc group: tert-butyl protons at δ 1.2–1.5 ppm .

- Chiral center: Coupling constants (e.g., J = 8.4 Hz for amide protons) confirm (S)-configuration .

Advanced Research Questions

Q. How can diastereomeric mixtures from Ugi reactions be resolved?

- Chromatographic separation : Use FC with optimized ethyl acetate/n-hexane gradients (e.g., 1:1.5) to resolve diastereomers, confirmed by distinct ¹H NMR peaks (e.g., δ 2.76–2.80 ppm for methyl groups) .

- Kinetic resolution : Adjust reaction time and temperature to favor one diastereomer. For example, shorter reaction times (2–4 hours) may reduce epimerization .

- Chiral auxiliaries : Introduce temporary stereodirecting groups during synthesis to enforce desired configurations .

Q. How do solvent polarity and pH affect the stability of the 2-chloroethylamino group?

- Polar aprotic solvents : DMF or DMSO stabilize the chloroethyl group against hydrolysis but may promote side reactions with nucleophiles .

- Acidic conditions : pH < 3 accelerates hydrolysis of the chloroethyl group to ethylene glycol derivatives, requiring neutral to slightly basic conditions (pH 7–9) .

- Salt effects : Adding NaCl during extraction minimizes aqueous solubility of intermediates, improving recovery .

Q. What strategies mitigate low yields in Boc deprotection steps?

- Acid choice : Use TFA in DCM for rapid deprotection (5–10 minutes) at 0°C to prevent side reactions .

- Scavengers : Add triisopropylsilane (TIPS) to quench carbocation byproducts during Boc removal .

- Microwave-assisted synthesis : Reduces deprotection time from hours to minutes, enhancing yield .

Q. How can solubility challenges in pharmacokinetic studies be addressed?

- Prodrug design : Convert the ester to a phosphate prodrug (e.g., using LiOH in THF/water) to improve aqueous solubility .

- Co-solvents : Use DMSO/PEG 400 mixtures (1:4) for in vitro assays, balancing solubility and biocompatibility .

- LogP optimization : Introduce polar groups (e.g., -OH or -CN) at the phenyl ring to reduce LogP from ~3.2 to <2.5, enhancing GI absorption .

Data Analysis and Contradictions

Q. How to reconcile conflicting solubility data from different sources?

- Method standardization : Compare ESOL (-3.48) vs. SILICOS-IT (-4.68) solubility models, noting that experimental values (e.g., 0.118 mg/mL) align with ESOL predictions .

- pH dependence : Solubility increases at pH > 7 due to deprotonation of the carboxylic acid (if present) .

- Validation : Cross-check with HPLC-based solubility assays using biologically relevant buffers (e.g., PBS at pH 7.4) .

Q. Why do CYP inhibition assays show variability for structurally similar derivatives?

- Substituent effects : Electron-withdrawing groups (e.g., -CN at the phenyl ring) enhance CYP2C19 inhibition, while -OCH₃ groups reduce affinity .

- Metabolite interference : Chloroethylamine metabolites may act as irreversible inhibitors, complicating IC₅₀ measurements .

- Assay conditions : Use human liver microsomes (HLMs) over recombinant enzymes to capture physiological interactions .

Methodological Best Practices

Q. What protocols ensure reproducibility in multi-step syntheses?

- In-line monitoring : Use FTIR or ReactIR to track reaction progress (e.g., Boc carbonyl peak at ~1750 cm⁻¹) .

- Strict anhydrous conditions : Employ molecular sieves or argon atmospheres for moisture-sensitive steps (e.g., chloroethyl coupling) .

- Quality control : Validate intermediates via LCMS and ¹H NMR before proceeding to subsequent steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.